molecular formula C19H11Cl2NO B5521955 2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile

2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile

Cat. No. B5521955
M. Wt: 340.2 g/mol
InChI Key: BWQUFHDHPRKWAE-RVDMUPIBSA-N
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Description

The compound "2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile" falls within the class of acrylonitriles, which are known for their significant chemical and physical properties that have been extensively studied in various contexts. These studies offer insights into the behavior, synthesis, and applications of acrylonitrile and its derivatives, providing a foundation for understanding the specific compound .

Synthesis Analysis

The synthesis of acrylonitrile derivatives, including compounds with complex phenyl and furyl substitutions, typically involves catalytic reactions or direct functionalization strategies. While the papers reviewed did not specifically address the synthesis of the exact compound, related research emphasizes the importance of selecting appropriate reactants and conditions to achieve desired structural features and functionalities. For instance, the study of Schiff bases of diphenylamine derivatives and their antibacterial activity illustrates the synthesis and evaluation process for compounds with similar structural complexity (Kumar, Khan, & Kumar, 2020).

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives plays a crucial role in their chemical behavior and applications. Computational studies, such as those on acylphloroglucinols, provide a methodological approach to understanding the conformational preferences and molecular properties of similar complex organic compounds. These insights can be directly relevant to assessing the structural characteristics of "2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile" (Mammino, 2019).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural configurations of furan compounds, including those structurally similar to "2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile," have been extensively studied. For example, researchers have developed novel synthetic routes and analyzed the steric configurations of furan derivatives, emphasizing the versatility of these compounds in organic synthesis (Hirao, Kato, & Kozakura, 1973). Such studies lay the groundwork for further exploration of their applications in medicinal chemistry and material science.

Material Science Applications

In the realm of material science, the thermal properties and applications of liquid crystalline materials incorporating cyanothiophene and cyanofuran compounds have been investigated. Researchers have prepared homologous series of these compounds, revealing their potential in creating nematic phases and highlighting the thermal stability of their mesophases (Miyake, Kusabayashi, & Takenaka, 1984). This research suggests the utility of such compounds in developing advanced materials with specific thermal and optical properties.

Organic Electronics and Photovoltaics

A notable application in the field of organic electronics is the synthesis and evaluation of soluble asymmetric acrylonitrile derivatives, including "2-(4-chlorophenyl)-3-{[5-(2-cyano-2-phenylethenyl)]furan-2-yl}acrylonitrile," for their use as electron acceptors in bulk heterojunction organic solar cells. The investigation into their optical, electronic properties, and photovoltaic performance underscores the potential of these compounds in enhancing the efficiency of organic solar cells (Kazici, Bozar, Yuksel, Ongul, Gokce, Gunes, & Goreci, 2016). This research opens avenues for the development of more efficient and cost-effective solar energy harvesting technologies.

properties

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2NO/c20-16-6-4-13(5-7-16)15(12-22)11-18-8-9-19(23-18)14-2-1-3-17(21)10-14/h1-11H/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQUFHDHPRKWAE-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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